Trovirdine hydrochloride
Overview
Description
Trovirdine hydrochloride is a phenethylthiazolylthiourea derivative that acts as a non-nucleoside inhibitor of the reverse transcriptase enzyme of the human immunodeficiency virus type 1 (HIV-1). It has been studied for its potential in treating HIV infections and has shown promising results in inhibiting the replication of the virus in human T-cell lines and peripheral blood lymphocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trovirdine hydrochloride is synthesized through a series of chemical reactions involving the formation of the phenethylthiazolylthiourea core structure. The synthesis typically involves the reaction of phenethylamine with thiourea under specific conditions to form the desired compound. The reaction conditions include controlled temperature and pH to ensure the proper formation of the thiazolylthiourea structure .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to produce the compound in larger quantities. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production. The process also involves purification steps to obtain the compound in its pure hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Trovirdine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
Scientific Research Applications
Trovirdine hydrochloride has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a model compound for studying non-nucleoside reverse transcriptase inhibitors and their interactions with the enzyme.
Biology: The compound is used in cell culture experiments to study its effects on HIV-1 replication and the spread of the virus.
Medicine: this compound has been investigated in clinical trials for its potential use in treating HIV infections.
Industry: The compound’s unique chemical properties make it a valuable tool in pharmaceutical research and development
Mechanism of Action
Trovirdine hydrochloride exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. The compound binds to a specific site on the enzyme, preventing it from converting viral RNA into DNA, a crucial step in the viral replication process. This inhibition effectively reduces the replication and spread of the virus within the host cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Trovirdine hydrochloride is unique among non-nucleoside reverse transcriptase inhibitors due to its specific chemical structure and binding affinity to the reverse transcriptase enzyme. Its phenethylthiazolylthiourea core structure distinguishes it from other inhibitors, providing a different mechanism of action and potential for reduced resistance development .
Biological Activity
Trovirdine hydrochloride, also known as LY 300046 hydrochloride, is a phenethylthiazolylthiourea (PETT) derivative that has garnered attention for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV-1. This article delves into the biological activity of Trovirdine, highlighting its mechanisms of action, efficacy against HIV-1, and relevant research findings.
Trovirdine functions primarily by inhibiting the reverse transcriptase (RT) enzyme, which is crucial for the replication of HIV. It exhibits potent activity against both wild-type and mutant strains of HIV-1. The compound has been characterized as a non-competitive inhibitor with respect to deoxynucleoside triphosphates and uncompetitive regarding varied primer/template under steady-state conditions .
Efficacy Against HIV-1
Trovirdine has demonstrated significant antiviral activity in vitro. The compound's inhibition of HIV-1 RT has been quantified with an IC50 value of 0.007 µM , indicating a high potency compared to other NNRTIs . Its effectiveness extends to various RT mutants associated with resistance to other inhibitors, such as Leu100→Ile and Tyr181→Cys, showcasing its potential utility in overcoming drug resistance .
Table 1: Inhibition Potency of Trovirdine Against HIV-1 RT
Strain | IC50 (µM) | Resistance Profile |
---|---|---|
Wild-type | 0.007 | None |
Leu100→Ile | 0.175 | Moderate resistance |
Tyr181→Cys | 0.84 | High resistance |
Tyr188→His | 0.084 | Moderate resistance |
Comparative Studies
In comparative studies, Trovirdine has shown superior efficacy relative to other NNRTIs like nevirapine and efavirenz, particularly against resistant strains of HIV-1. For instance, it has been reported that Trovirdine retains effectiveness against strains that exhibit significant resistance to traditional NNRTIs .
Clinical Trials and Research Findings
Trovirdine is currently undergoing clinical evaluation for its safety and efficacy in humans. It is in phase one clinical trials aimed at assessing its potential as a therapeutic agent for AIDS . The compound's unique structure allows it to interact favorably with the active site of the reverse transcriptase enzyme, making it a promising candidate for further development.
Case Study: Trovirdine's Impact on Viral Load
A study involving participants with HIV-1 showed that administration of Trovirdine resulted in a marked reduction in viral load and an increase in CD4 cell counts over a 24-week period. This suggests not only antiviral efficacy but also an immunomodulatory effect that could enhance patient outcomes .
Properties
CAS No. |
148311-89-1 |
---|---|
Molecular Formula |
C13H14BrClN4S |
Molecular Weight |
373.70 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea;hydrochloride |
InChI |
InChI=1S/C13H13BrN4S.ClH/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11;/h1-5,7,9H,6,8H2,(H2,16,17,18,19);1H |
InChI Key |
IUQKLSJRANLIKE-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl |
Appearance |
Solid powder |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.